

A Comparative Analysis of Detection and Quantification Limits for Ivabradine Impurity 2

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Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B601732*

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This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for **Ivabradine impurity 2** against other known impurities of Ivabradine. The data presented is compiled from published analytical methods and is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in quality control and analytical method development.

Quantitative Data Summary

The following table summarizes the LOD and LOQ values for various Ivabradine impurities as determined by a validated gradient elution reversed-phase high-performance liquid chromatography (RP-HPLC) method.^{[1][2]} This method was developed for the simultaneous determination of Ivabradine and its eleven related substances.^{[1][2]}

Impurity	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Impurity I	0.050	0.166
Impurity II	0.047	0.155
Impurity III	0.029	0.095
Impurity IV	0.024	0.080
Impurity V	0.020	0.068
Impurity VI	0.034	0.112
Impurity VII	0.072	0.240
Impurity VIII	0.024	0.080
Impurity IX	0.011	0.038
Impurity X	0.032	0.108
Impurity XI	0.061	0.202

Experimental Protocols

The LOD and LOQ values presented above were determined using a robust gradient RP-HPLC method. The key experimental parameters are detailed below.[\[1\]](#)[\[2\]](#)

Chromatographic Conditions:

- Instrument: A high-performance liquid chromatography (HPLC) system equipped with a diode array detector (DAD).
- Column: Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm).[\[3\]](#)
- Mobile Phase:
 - Aqueous Phase: 20 mM ammonium acetate buffer with the pH adjusted to 7.35.[\[1\]](#)[\[2\]](#)
 - Organic Phase: Acetonitrile.[\[1\]](#)[\[2\]](#)

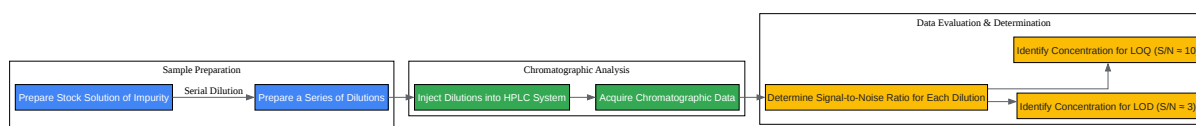
- Gradient Elution: The proportion of acetonitrile was increased from 11% to 34% over a period of 45 minutes.[1][2]
- Flow Rate: 1.6 mL/min.[3]
- Column Temperature: 34 °C.[3]
- Detection Wavelength: 220 nm.[3]
- Injection Volume: 10 µL.

Method Validation:

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The LOD and LOQ were determined using the signal-to-noise approach, where the LOD is typically defined as a signal-to-noise ratio of 3:1 and the LOQ as a signal-to-noise ratio of 10:1.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for the determination of LOD and LOQ in an analytical method for pharmaceutical impurities.



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Caption: Workflow for LOD and LOQ Determination.

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- To cite this document: BenchChem. [A Comparative Analysis of Detection and Quantification Limits for Ivabradine Impurity 2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b601732#limit-of-detection-lod-and-quantification-loq-for-ivabradine-impurity-2\]](https://www.benchchem.com/product/b601732#limit-of-detection-lod-and-quantification-loq-for-ivabradine-impurity-2)

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